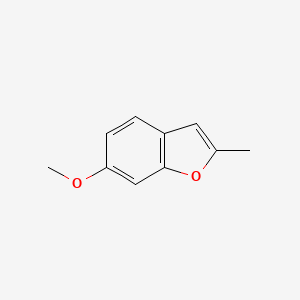

6-Methoxy-2-methylbenzofuran

Description

The Benzofuran (B130515) Scaffold: Fundamental Chemical and Structural Aspects

Benzofuran, a heterocyclic compound, is characterized by a fused benzene (B151609) and furan (B31954) ring. numberanalytics.comwikipedia.orgsemanticscholar.org This planar, unsaturated ring system, with the molecular formula C₈H₆O, forms the structural core of numerous naturally occurring and synthetic compounds. numberanalytics.comwikipedia.org The presence of the oxygen atom in the furan ring influences the molecule's electronic distribution, making it a valuable scaffold for various chemical transformations. numberanalytics.com First synthesized in 1870, the benzofuran ring has since found extensive applications. nih.gov

Benzofuran and its derivatives can be extracted from natural sources like coal tar or synthesized through methods such as the dehydrogenation of 2-ethylphenol. wikipedia.orgscispace.com They are found in various plant families, including Asteraceae, Fabaceae, and Moraceae. semanticscholar.orgmdpi.com The benzofuran structure is a key component of many natural products, including alkaloids and terpenoids. numberanalytics.com

The chemical reactivity of the benzofuran scaffold allows for a variety of reactions, including:

Electrophilic substitution reactions: such as nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com

Addition reactions: The furan ring can participate in reactions like Diels-Alder and Michael additions. numberanalytics.com

Coupling reactions: Benzofuran can act as a coupling partner in various cross-coupling reactions. numberanalytics.com

The Position of 6-Methoxy-2-methylbenzofuran in Contemporary Heterocyclic Research

This compound, with the chemical formula C₁₀H₁₀O₂, consists of the core benzofuran structure with a methoxy (B1213986) group at the 6-position and a methyl group at the 2-position. nih.gov The methoxy group acts as an electron-donating group, influencing the molecule's electronic properties, while the methyl group contributes to its hydrophobic character.

This particular derivative serves as a crucial building block in the synthesis of more complex molecules. For instance, it is a key intermediate in the preparation of compounds with potential therapeutic applications. One notable example is its use in the synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, a key intermediate for Fruquintinib, a drug used in the treatment of metastatic colorectal cancer. tdcommons.org

The synthesis of this compound itself can be achieved through various routes. One documented method involves the reaction of 2-(2-Formyl-5-methoxyphenoxy) propanoic acid with acetic anhydride (B1165640) and sodium acetate (B1210297). tdcommons.org Another approach involves the acylation of this compound with oxalyl chloride in the presence of a Lewis acid like aluminum trichloride (B1173362). google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | nih.gov |

| Molar Mass | 162.18 g/mol | nih.gov |

| IUPAC Name | 6-methoxy-2-methyl-1-benzofuran | nih.gov |

| CAS Number | 29040-48-0 | nih.gov |

Overview of Research Trajectories for Benzofuran Derivatives

Research into benzofuran derivatives is a dynamic and expanding field, largely driven by their diverse biological activities. nih.govacs.orgresearchgate.net These compounds have shown potential in a wide range of therapeutic areas, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov

Key research trajectories for benzofuran derivatives include:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient ways to synthesize the benzofuran nucleus and its derivatives. nih.govacs.orgresearchgate.net This includes the use of various catalysts, such as copper and palladium, to facilitate reactions and improve yields. acs.org

Structure-Activity Relationship (SAR) Studies: A significant area of focus is understanding how the structure of a benzofuran derivative relates to its biological activity. nih.govnih.gov By systematically modifying the substituents on the benzofuran core, researchers can identify key structural features responsible for desired therapeutic effects. nih.gov For example, the introduction of halogen atoms or other heterocyclic rings can significantly enhance the anticancer properties of benzofuran compounds. nih.gov

Exploration of New Applications: The versatile nature of the benzofuran scaffold has led to its investigation in materials science, where derivatives have shown potential as luminescent materials for applications like organic light-emitting diodes (OLEDs). vulcanchem.com

The ongoing research into benzofuran derivatives highlights their importance as privileged structures in medicinal chemistry and materials science, with the potential for the discovery of new drugs and advanced materials. mdpi.comrsc.org

Structure

2D Structure

Properties

IUPAC Name |

6-methoxy-2-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-5-8-3-4-9(11-2)6-10(8)12-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAVOXPDABUPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515174 | |

| Record name | 6-Methoxy-2-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29040-48-0 | |

| Record name | 6-Methoxy-2-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxy 2 Methylbenzofuran and Its Analogues

Classical and Contemporary Approaches to the 6-Methoxy-2-methylbenzofuran Core

The construction of the benzofuran (B130515) ring system can be achieved through various synthetic routes, ranging from traditional multi-step procedures to modern catalytic methods.

Classical methods for synthesizing the benzofuran core often rely on the condensation of phenols with various reagents, followed by cyclization. A common approach involves the reaction of a substituted phenol (B47542) with an α-halo ketone or aldehyde, followed by an intramolecular cyclization to form the furan (B31954) ring.

One documented route starts from a substituted phenoxypropanoic acid. For instance, the synthesis of this compound can be achieved from 2-(2-Formyl-5-methoxyphenoxy) propanoic acid. tdcommons.org This intermediate, when heated with acetic anhydride (B1165640) and sodium acetate (B1210297), undergoes an intramolecular condensation and cyclization to yield the target benzofuran. tdcommons.org This process highlights a Perkin-like reaction followed by decarboxylation.

Another general strategy begins with the condensation of a phenol, such as 2-methylphenol, with a methoxy-substituted aldehyde. This is typically followed by an acid-catalyzed intramolecular cyclization to generate the benzofuran core. Subsequent functionalization, like selective methoxylation, may be required to achieve the final product.

Table 1: Example of Multi-Step Synthesis for this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| 1 | 2-(2-Formyl-5-methoxyphenoxy) propanoic acid | Acetic anhydride, Sodium acetate | This compound | 70% (105 g from 150 g) | tdcommons.org |

| Heat (135-145°C) |

The intramolecular Wittig reaction provides an efficient and chemoselective pathway for the formation of the benzofuran ring system. nih.govjocpr.com This method is a key step in the synthesis of various natural and synthetic benzofurans. psu.edursc.org The general strategy involves the formation of an o-acyloxybenzyltriphenylphosphonium salt, which then undergoes cyclization upon treatment with a base.

A representative synthesis involves converting an appropriately substituted dihydroxytoluene into a diacetate derivative. psu.edu Subsequent benzylic bromination with N-bromosuccinimide (NBS) yields an o-acetoxybenzyl bromide. psu.edu This bromide is then reacted with triphenylphosphine (B44618) to form the corresponding phosphonium (B103445) salt. In the final step, heating this salt with a base like triethylamine (B128534) induces an intramolecular Wittig reaction, where the ylide attacks the ester carbonyl to form the furan ring and extrude triphenylphosphine oxide, yielding the functionalized 2-methylbenzofuran (B1664563). psu.edu

Table 2: Key Intermediates in Intramolecular Wittig Synthesis of a Benzofuran Core

| Intermediate Type | General Structure | Role in Synthesis | Reference |

| Benzylic Bromide | Ar-CH₂Br (with o-acetoxy group) | Precursor to the phosphonium salt | psu.edu |

| Phosphonium Salt | [Ar-CH₂-P(Ph)₃]⁺Br⁻ | Precursor to the ylide | psu.edu |

| Ylide | Ar-CH=P(Ph)₃ | Reactive species for intramolecular cyclization | nih.govjocpr.com |

Modern synthetic methods increasingly utilize transition-metal catalysis for efficient bond formation. Copper-mediated oxidative annulation represents a powerful strategy for constructing benzofuran derivatives from simple precursors like phenols and alkynes. rsc.org This approach avoids the need for pre-functionalized starting materials often required in classical methods.

The reaction typically involves the coupling of a phenol with an unactivated internal alkyne in the presence of a copper catalyst. rsc.org Mechanistic studies suggest a pathway involving a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and subsequent oxidative cyclization to afford the benzofuran product. rsc.org Another proposed mechanism involves the generation of a radical intermediate through the interaction of the starting material with the copper catalyst, which then undergoes cyclization and oxidation. acs.org

Table 3: Copper-Catalyzed Benzofuran Synthesis

| Catalyst System | Substrates | Proposed Mechanism | Reference |

| Copper Acetate / Base | Benzothiophene derivative | Radical transfer, cyclization, oxidation | acs.org |

| Copper(I) Bromide | o-alkynylaryl aldehydes, amines | Formation of copper acetylide, nucleophilic attack, isomerization | acs.org |

| Not Specified | Phenols, Unactivated internal alkynes | Electrophilic carbocupration, alkyne insertion, cyclization | rsc.org |

Regioselective Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can be further modified to introduce various functional groups at specific positions, leading to a diverse range of analogues.

The introduction of a carboxylic acid group, particularly at the C3 position, is a common and important derivatization. This compound-3-carboxylic acid is a valuable intermediate for the synthesis of more complex molecules. nih.gov

A standard method to achieve this is through Friedel-Crafts acylation. The related compound, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, can be synthesized from 6-acetoxy-2-methylbenzofuran. chemicalbook.com This precursor is treated with oxalyl chloride and a Lewis acid like aluminum trichloride (B1173362) to introduce an acyl group at the C3 position. chemicalbook.comgoogle.com Subsequent hydrolysis of the ester and workup yields the desired carboxylic acid. chemicalbook.com This methodology is adaptable for the 6-methoxy analogue.

Table 4: Synthesis of a Benzofuran-3-carboxylic Acid Derivative

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-acetoxy-2-methylbenzofuran | 1. Aluminum trichloride, Oxalyl chloride in Dichloromethane | 6-hydroxy-2-methyl-benzofuran-3-carboxylic acid | 93% | chemicalbook.com |

| 2. Methanol (quench) | ||||

| 3. Potassium carbonate in Methanol (hydrolysis) |

Halogenation of the benzofuran ring provides a versatile handle for further elaboration through cross-coupling reactions. Bromination is a frequently employed transformation. The presence of the electron-donating methoxy (B1213986) group directs electrophilic substitution onto the benzene (B151609) ring of the benzofuran core.

For example, bromination of this compound derivatives can be achieved using reagents like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). This reaction can selectively introduce a bromine atom at the C5 position. The resulting bromo-benzofuran is a key substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling (with boronic acids) or the Sonogashira coupling (with terminal alkynes). rsc.org These coupling reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding the molecular diversity of the synthesized analogues. acs.orgchim.it The introduction of bromine has also been noted to increase the cytotoxic activity of some benzofuran derivatives against cancer cell lines. researchgate.netnih.gov

Table 5: Halogenation and Subsequent Coupling of Benzofurans

| Reaction Type | Reagents | Position of Functionalization | Subsequent Reaction Example | Reference |

| Bromination | N-Bromosuccinimide (NBS) in DMF | C5-position | Suzuki Coupling | |

| Bromination | Bromine in Acetic Acid | C3-position (on related coumarins) | Reaction with amines | clockss.org |

| Coupling | Pd(PPh₃)₂Cl₂, CuI, Base | C-position bearing a halogen | Sonogashira coupling with terminal alkynes | rsc.org |

Acylation and Other Electrophilic Aromatic Substitution Reactions

The benzofuran ring system can undergo electrophilic aromatic substitution. The electron-donating 6-methoxy group in this compound influences the regioselectivity of these reactions.

A common electrophilic substitution is acylation. For instance, 3-acetyl-5-methoxy-2-methylbenzofuran can be synthesized from 3-acetyl-5-hydroxy-2-methylbenzofuran by treatment with iodomethane (B122720) in the presence of potassium hydride in DMF. nih.gov This methylation of the hydroxyl group is a key step. The resulting 3-acetyl-5-methoxy-2-methylbenzofuran can then undergo further electrophilic substitution, such as nitration. nih.gov

Nitration of 3-acetyl-5-methoxy-2-methylbenzofuran with fuming nitric acid in acetic acid yields a mixture of 4-nitro and 6-nitro isomers, with the 6-nitro product being the major isomer in a 2:1 ratio. nih.gov This demonstrates the directing effects of the substituents on the benzofuran ring.

Another approach to acylation involves using trifluoroacetic anhydride (TFAA) as a mediator with a carboxylic acid as the acylating agent. arkat-usa.org This method avoids the need for Lewis acid catalysts and can be used to introduce various acyl groups onto the benzofuran nucleus, typically at the 2-position. arkat-usa.org While a general method, specific application to this compound would likely follow similar principles, with the position of acylation being influenced by the existing substituents.

The table below summarizes the electrophilic substitution reaction of a this compound analogue.

| Precursor | Reagents and Conditions | Product(s) | Yield | Reference |

| 3-Acetyl-5-methoxy-2-methylbenzofuran | Fuming nitric acid, acetic acid, 0 °C to room temp. | 3-Acetyl-5-methoxy-2-methyl-4-nitrobenzofuran and 3-Acetyl-5-methoxy-2-methyl-6-nitrobenzofuran (1:2 ratio) | 81% (mixture) | nih.gov |

Synthesis of Complex Conjugated Systems from this compound Precursors

Precursors based on the this compound scaffold are valuable starting materials for the synthesis of more complex conjugated systems. These extended π-systems are of interest for their potential applications in materials science and medicinal chemistry.

For example, 2-aroyl-4-phenyl-5-hydroxybenzofurans can be synthesized and subsequently modified. nih.gov While not directly starting from this compound, the methodologies are relevant. The synthesis involves the condensation of a substituted salicylaldehyde (B1680747) with an α-bromo acetophenone (B1666503), followed by intramolecular cyclization. nih.gov Introducing different aryl groups at various positions on the benzofuran core leads to a diverse range of conjugated systems.

Furthermore, the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2'-bibenzofurans from 2-acyl benzofuran precursors highlights the construction of complex fused and linked heterocyclic systems. arkat-usa.org These reactions often proceed through intramolecular cyclization or coupling reactions, extending the conjugation of the initial benzofuran structure.

Design and Synthesis of 2-Aroyl Benzofuran-Based Derivatives

2-Aroyl benzofuran derivatives are a class of compounds that have been extensively studied, particularly for their potential as anticancer agents that inhibit tubulin polymerization. nih.govnih.govmdpi.com The 6-methoxy substitution on the benzofuran ring is often a key feature for enhancing biological activity. nih.gov

The synthesis of these derivatives typically involves the "one-step" cyclization reaction of a substituted 2-hydroxyacetophenone (B1195853) with a suitably substituted α-bromo acetophenone in the presence of a base like potassium carbonate. mdpi.com For example, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (B1230164) can be reacted with various α-bromo acetophenones to yield 2-aroyl-5-bromo-6-methoxy-3-methylbenzofurans. mdpi.com

Structure-activity relationship (SAR) studies have shown that the presence and position of methoxy groups on both the benzofuran ring and the 2-aroyl moiety are crucial for activity. nih.govmdpi.com A methoxy group at the C-6 position of the benzofuran ring is often found to be optimal for potent inhibition of tubulin polymerization. nih.gov

The following table presents examples of synthesized 2-aroyl benzofuran derivatives and highlights the importance of the substitution pattern for their biological activity.

| Compound Class | General Structure Features | Key SAR Findings | Reference |

| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives | Varied substitution on the benzo[b]furan ring. | A methoxy group at the C-6 position of the benzo[b]furan ring leads to the most active compounds. Shifting the methoxy group to C-4, C-5, or C-7 results in reduced potency. | nih.gov |

| 2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan derivatives | Varied number and position of methoxy groups on the 2-aroyl moiety and substitution at the C-6 position of the benzofuran. | The 3',4',5'-trimethoxybenzoyl group at the 2-position combined with a methoxy group at the 6-position of the benzofuran is important for optimal activity. | mdpi.com |

Formation of Benzofuranoquinones (e.g., Acamelin)

Acamelin (B1665399) (this compound-4,7-dione) is a naturally occurring benzofuranoquinone known to be an allergy-inducing component of Australian blackwood. psu.edursc.org Its synthesis has been accomplished through a multi-step pathway. psu.edu

A key step in the synthesis of acamelin involves the formation of a suitably functionalized 2-methylbenzofuran precursor. psu.edu One reported synthesis starts from 3-methoxypyrocatechol. psu.edursc.org This is converted through several steps into a diacetoxytoluene derivative. Bromination with N-bromosuccinimide (NBS) affords a benzylic bromide, which then undergoes an intramolecular Wittig reaction to form 7-acetoxy-6-methoxy-2-methylbenzofuran. psu.edu

Subsequent hydrolysis of the acetate group yields the corresponding 7-hydroxy-6-methoxy-2-methylbenzofuran. psu.edu This hydroxybenzofuran is susceptible to oxidation and can be converted to the target quinone, acamelin. psu.edu The colorless hydroxybenzofuran has been observed to turn orange over time, indicating the formation of the quinonoid product, acamelin. psu.edu

Advanced Spectroscopic Characterization and Structural Analysis of 6 Methoxy 2 Methylbenzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. libretexts.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. libretexts.orgsciforum.net

In ¹H NMR, the chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each proton. Protons in different locations on the 6-Methoxy-2-methylbenzofuran skeleton will resonate at distinct frequencies. For instance, the protons of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are expected to appear as sharp singlets, typically in the upfield region of the spectrum, while the aromatic protons on the benzofuran (B130515) ring system will appear further downfield.

Spin-spin splitting, or coupling, provides information about neighboring protons. libretexts.org The interaction between non-equivalent protons on adjacent carbons splits the NMR signal into a multiplet (e.g., doublet, triplet), with the splitting pattern revealing the number of neighboring protons.

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H-Ar (tolyl) | 7.93 | d | 8.0 | 2H, aromatic |

| H-Ar (tolyl) | 7.32 | d | 8.0 | 2H, aromatic |

| H-7 (benzofuran) | 7.57 | d | 8.5 | 1H, aromatic |

| H-3 (benzofuran) | 7.45 | s | - | 1H, furan (B31954) ring |

| H-5 (benzofuran) | 7.10 | s | - | 1H, aromatic |

| H-4 (benzofuran) | 6.96 | dd | 2.0, 8.5 | 1H, aromatic |

| -OCH₃ | 3.89 | s | - | 3H, methoxy |

| -CH₃ (tolyl) | 2.46 | s | - | 3H, methyl |

Data sourced from Gong et al., 2019. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In a broadband-decoupled ¹³C spectrum, each unique carbon atom appears as a single peak, and its chemical shift is indicative of its hybridization and electronic environment. libretexts.org For (6-Methoxybenzofuran-2-yl)(p-tolyl)methanone , the carbon signals are assigned as follows:

| Carbon (¹³C) | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | 183.6 | Ketone carbonyl |

| C-Ar | 161.2, 157.6, 152.2, 143.4, 134.9, 129.5, 129.2, 123.5, 120.4, 116.7, 114.4, 96.5 | Aromatic & Benzofuran rings |

| -OCH₃ | 55.8 | Methoxy carbon |

| -CH₃ | 21.7 | Methyl carbon |

Data sourced from Gong et al., 2019. rsc.org

To distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which all appear as singlets in a standard broadband-decoupled ¹³C spectrum, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are employed. libretexts.orguvic.ca A DEPT experiment is typically run in stages:

A DEPT-90 spectrum shows signals only for CH carbons. pressbooks.pub

A DEPT-135 spectrum shows positive signals for CH and CH₃ carbons, and negative signals (inverted peaks) for CH₂ carbons. pressbooks.pub Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra. fiveable.me

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, an unambiguous assignment of each carbon type can be made. pressbooks.pub For more complex derivatives, other 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to establish proton-proton and proton-carbon connectivities through multiple bonds, enabling the complete and definitive structural elucidation of novel synthesized compounds. sciforum.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI MS, EI MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and elemental composition of a compound. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for determining the molecular weight of synthesized benzofuran derivatives, often yielding the protonated molecule [M+H]⁺. mdpi.com

Harder ionization techniques, such as Electron Ionization (EI), cause the molecular ion (M⁺˙) to break apart into smaller, characteristic fragments. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. For this compound, fragmentation would likely involve:

Cleavage of the methyl group from the methoxy ether linkage.

Rearrangements and cleavages of the benzofuran ring system.

Studies on 2-aroylbenzofuran derivatives using ESI tandem mass spectrometry (MS/MS) have allowed for the detailed mapping of fragmentation pathways, which is crucial for identifying diagnostic ions that confirm the presence of the core benzofuran structure. bohrium.com High-Resolution Mass Spectrometry (HRMS) further allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, confirming the molecular formula.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound and its derivatives, key IR absorption bands include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and methoxy groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O Ether Stretching: A strong, characteristic band for the aryl-alkyl ether (methoxy group) is expected in the 1200-1275 cm⁻¹ region.

FT-IR studies on various methoxy-substituted benzenes confirm the characteristic bands associated with the methoxy group and its interaction with the aromatic ring. acs.orguninsubria.it This technique is routinely used alongside NMR and MS to confirm the identity of synthesized benzofuran derivatives. cuestionesdefisioterapia.com

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information. While specific Raman data for this compound is not widely available, C=C stretching vibrations in the aromatic ring are typically strong in Raman spectra. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzofuran core is an aromatic, conjugated system that absorbs UV light. The parent compound, benzofuran, displays absorption maxima around 245 nm, 278 nm, and 285 nm in alcohol. nih.gov These absorptions are attributed to π-π* electronic transitions within the aromatic system.

Substituents on the benzofuran ring, such as the methoxy and methyl groups in this compound, can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift). The electron-donating methoxy group is expected to shift the absorption to longer wavelengths. vulcanchem.com Studies of other benzofuran derivatives confirm that the core structure gives rise to characteristic absorption bands in the UV region, typically between 280 nm and 350 nm. researchgate.netmdpi.com

Validation of Synthesized Compound Structures

The synthesis of novel benzofuran derivatives requires rigorous structural validation to confirm that the target molecule has been successfully created. sciforum.net This is achieved by combining the results from multiple spectroscopic methods. A typical validation workflow for a newly synthesized benzofuran derivative involves:

Mass Spectrometry (ESI-MS or HRMS): To confirm that the product has the correct molecular weight and elemental formula. mdpi.com

¹H and ¹³C NMR: To establish the precise atomic connectivity and confirm the carbon-hydrogen framework. The number of signals, their chemical shifts, and coupling patterns must be fully consistent with the proposed structure. nih.gov

2D NMR (DEPT, COSY, etc.): To resolve any ambiguities in the 1D NMR spectra and provide definitive proof of the molecular structure. sciforum.net

Infrared (IR) Spectroscopy: To verify the presence of key functional groups (e.g., C=O, C-O, aromatic rings) predicted for the target structure. cuestionesdefisioterapia.com

By integrating the data from these orthogonal techniques, chemists can unambiguously confirm the structure and purity of synthesized compounds like this compound and its derivatives, which is a critical step before their evaluation for biological activity or material applications. mdpi.comnih.gov

Chemical Reactivity and Transformation Pathways of 6 Methoxy 2 Methylbenzofuran

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran (B130515) Ring

The benzofuran ring system is aromatic and thus undergoes electrophilic aromatic substitution. The presence of the electron-donating 6-methoxy group activates the ring, making it more susceptible to attack by electrophiles. This group directs incoming electrophiles primarily to the positions ortho and para to itself.

Common electrophilic substitution reactions for electron-rich aromatic and heterocyclic compounds include the Vilsmeier-Haack reaction for formylation and the Friedel-Crafts acylation. cambridge.orgchemistrysteps.comjk-sci.comijpcbs.com For 6-Methoxy-2-methylbenzofuran, acylation is a known electrophilic substitution reaction. chemicalbook.com For instance, the Friedel-Crafts acylation of a related 6-acetoxy-2-methylbenzofuran with oxalyl chloride in the presence of aluminum trichloride (B1173362) proceeds readily. chemicalbook.com

Nucleophilic aromatic substitution on the benzofuran ring of this compound is less common. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which is the opposite of the effect of the 6-methoxy group.

| Reaction Type | Reagents and Conditions | Key Observations |

|---|---|---|

| Electrophilic Aromatic Substitution (Acylation) | Oxalyl chloride, Aluminum trichloride in dichloromethane | The electron-donating 6-methoxy group directs acylation to specific positions on the benzene (B151609) ring. |

| Nucleophilic Aromatic Substitution | Generally unfavorable | The electron-donating 6-methoxy group deactivates the ring towards nucleophilic attack. |

Reduction Reactions and Their Synthetic Utility

The furan (B31954) ring of the benzofuran system can be selectively reduced, providing access to 2,3-dihydrobenzofuran (B1216630) derivatives. This transformation is synthetically useful as these dihydrobenzofuran motifs are present in various biologically active molecules.

Catalytic hydrogenation is a common method for this reduction. The use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a standard procedure for the reduction of the double bond in the furanoid ring of benzofurans. tcichemicals.comresearchgate.net More advanced catalytic systems, such as ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA), have been developed for the selective hydrogenation of benzofuran derivatives to their corresponding dihydrobenzofurans. rwth-aachen.de These catalysts have shown high activity and selectivity for the hydrogenation of the furan ring while leaving the benzene ring intact. rwth-aachen.de For 2-methyl substituted benzofurans, good yields of the corresponding dihydrobenzofurans have been obtained. rwth-aachen.de The enzymatic hydrolysis of esters derived from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid has also been studied, indicating the synthetic utility of these reduced structures. researchgate.netsemanticscholar.org

| Reaction | Catalyst/Reagents | Product | Synthetic Utility |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C | 6-Methoxy-2,3-dihydro-2-methylbenzofuran | Access to biologically relevant dihydrobenzofuran motifs. |

| Selective Hydrogenation | Ru@SILP-LA, H2 | 6-Methoxy-2,3-dihydro-2-methylbenzofuran | High selectivity for furan ring reduction. |

Oxidative Transformations and Redox Chemistry (e.g., conversion to quinones)

The benzofuran ring, particularly when activated by electron-donating groups, is susceptible to oxidative transformations. A significant oxidative pathway for this compound and its derivatives is the conversion to benzofuranoquinones.

For example, a derivative of this compound can be oxidized to form acamelin (B1665399), a naturally occurring benzofuranoquinone. The synthesis involves the oxidation of a 7-hydroxy-6-methoxy-2-methylbenzofuran precursor. chemicalbook.com The oxidation of phenols and aromatic amines to quinones can be achieved using reagents like dipotassium (B57713) nitrosodisulfonate (Fremy's salt) in what is known as the Teuber reaction. orgsyn.orgwikipedia.org This suggests a potential pathway for the oxidation of a hydroxylated derivative of this compound. Oxidative demethylation of methoxy-substituted aromatic compounds is also a known transformation. nih.gov

| Starting Material Derivative | Oxidizing Agent/Conditions | Product Type |

|---|---|---|

| 7-Hydroxy-6-methoxy-2-methylbenzofuran | Air oxidation | Benzofuranoquinone (Acamelin) |

| Hydroxylated this compound | Fremy's salt (potential) | Quinone |

Cyclocondensation and Annulation Reactions with Exocyclic Functional Groups

While direct examples of cyclocondensation and annulation reactions involving exocyclic functional groups on this compound are not extensively documented, the general reactivity of the benzofuran scaffold suggests several possibilities. The synthesis of benzofuranones through the reaction of 3-hydroxy-2-pyrones with nitroalkenes showcases a method for constructing the benzofuranone core, which can be a precursor to substituted benzofurans. oregonstate.edu

The Mannich reaction, which involves the aminoalkylation of an active hydrogen-containing compound, can be applied to benzofuran derivatives. nih.govoarjbp.combeilstein-journals.org This introduces an aminomethyl group that can potentially serve as a handle for subsequent cyclization reactions. For instance, Mannich bases have been prepared from hydroxy- and methoxy-substituted methyl coumarilates (benzofuran-2-carboxylates). zenodo.org

Reactivity of Methyl and Methoxy (B1213986) Substituents

The 2-methyl and 6-methoxy groups on the benzofuran ring also exhibit their own characteristic reactivity.

The 6-methoxy group, being an ether, can undergo cleavage under strongly acidic conditions, typically with reagents like hydrobromic acid (HBr) or hydriodic acid (HI), to yield the corresponding phenol (B47542). tdcommons.org This reaction provides a route to 6-hydroxy-2-methylbenzofuran.

The 2-methyl group can be functionalized to introduce other groups. For example, bromination of the methyl group can occur, and this has been shown to increase the cytotoxic activity of some benzofuran derivatives against cancer cell lines. nih.govresearchgate.net The methyl group can also participate in condensation reactions. For instance, 6-acetyl-5-methoxy-2-methylbenzofuran undergoes a Claisen condensation with ethyl acetate (B1210297) in the presence of a strong base. zenodo.org The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org In this case, the acetyl group would likely be the reactive carbonyl component.

| Substituent | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 6-Methoxy | Ether Cleavage | Strong acid (e.g., HBr, BBr3) | 6-Hydroxy-2-methylbenzofuran |

| 2-Methyl | Functionalization (e.g., Bromination) | Brominating agent | 2-(Bromomethyl)-6-methoxybenzofuran |

| Functionalized 2-Methyl (as part of an acetyl group) | Claisen Condensation | Ethyl acetate, Strong base | β-keto ester derivative |

Theoretical and Computational Chemistry Investigations of 6 Methoxy 2 Methylbenzofuran

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the goal is to find the minimum energy arrangement of atoms in a molecule. This optimized geometry corresponds to the most stable structure of the molecule in the gas phase. DFT calculations can also elucidate electronic properties such as charge distribution and dipole moment. For 6-methoxy-2-methylbenzofuran, DFT calculations confirm the planar geometry of the core benzofuran (B130515) ring system vulcanchem.com.

Bond Lengths, Bond Angles, and Dihedral Angles

The geometry of this compound is defined by the specific lengths of its chemical bonds, the angles between them, and the torsional angles that describe the 3D arrangement of the atoms. DFT calculations, often using basis sets like 6-311+G(d,p), can predict these parameters with high accuracy.

The benzofuran core consists of a fused benzene (B151609) and furan (B31954) ring. The bond lengths within these rings are expected to be intermediate between single and double bonds, characteristic of aromatic systems. The C-O bond within the furan ring and the C-O bond of the methoxy (B1213986) group will have distinct lengths reflecting their chemical environment. The bond angles are largely dictated by the sp² hybridization of the carbon and oxygen atoms in the ring system, typically around 120 degrees, but with deviations due to ring strain and substituent effects.

Table 1: Predicted Geometrical Parameters for this compound (Note: The following values are representative and based on DFT calculations of similar benzofuran derivatives, as specific published data for this compound is not available.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (benzene ring) | ~1.39 - 1.41 Å |

| C-C (furan ring) | ~1.37 - 1.44 Å | |

| C-O (furan ring) | ~1.36 Å | |

| C-O (methoxy) | ~1.37 Å | |

| O-CH₃ (methoxy) | ~1.43 Å | |

| Bond Angle | C-O-C (furan ring) | ~105° |

| C-C-O (methoxy) | ~117° |

Conformational Analysis and Molecular Architecture

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the primary focus is on the orientation of the methoxy group relative to the benzofuran ring.

The molecular architecture is dominated by the planar, rigid benzofuran core vulcanchem.com. The methoxy group (-OCH₃) attached to the benzene ring has a rotational barrier. Computational studies on similar aromatic ethers suggest that the most stable conformation is typically planar, with the methyl group lying in the plane of the aromatic ring to maximize resonance stabilization between the oxygen lone pairs and the π-system. There are two likely planar conformers: one where the methyl group is oriented away from the furan ring (anti) and one where it is oriented towards it (syn). The energy difference between these conformers is generally small. The methyl group at the 2-position of the furan ring is also relatively fixed due to the rigidity of the ring structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity pmf.unsa.baalrasheedcol.edu.iq. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO pmf.unsa.ba.

For this compound, the HOMO is expected to be distributed over the electron-rich benzofuran ring system, with significant contributions from the oxygen atom of the methoxy group, which acts as an electron-donating group. The LUMO is likely to be distributed over the same aromatic system but with different nodal properties.

Table 2: Predicted Frontier Orbital Energies for this compound (Note: These are typical energy values for similar aromatic systems calculated by DFT methods.)

| Parameter | Predicted Energy (eV) |

|---|---|

| E(HOMO) | -5.5 to -6.5 eV |

| E(LUMO) | -0.5 to -1.5 eV |

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution of a molecule on its electron density surface uni-muenchen.de. It is invaluable for predicting how a molecule will interact with other charged species. Different colors on the MESP map represent different values of the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating likely sites for nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, the MESP map would show the most negative potential (red) concentrated around the oxygen atoms of the furan ring and the methoxy group, due to their high electronegativity and lone pairs of electrons researchgate.net. These areas are the primary sites for interaction with electrophiles (e.g., protons). The hydrogen atoms of the methyl groups and the aromatic ring would exhibit a more positive potential (blue or green), making them less likely to engage with nucleophiles. The map provides a visual guide to the molecule's reactivity hotspots.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds faccts.dewisc.edu.

A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions reveal the extent of electron delocalization (hyperconjugation) from filled "donor" NBOs (like lone pairs or bonding orbitals) to empty "acceptor" NBOs (like antibonding orbitals). The stabilization energy (E²) associated with these interactions indicates their significance.

In this compound, significant donor-acceptor interactions are expected, including:

Delocalization of the oxygen lone pairs (LP) of the furan ring and the methoxy group into the antibonding π* orbitals of the aromatic system. This LP(O) → π*(C-C) interaction is responsible for the electron-donating resonance effect of the methoxy group and contributes to the stability of the planar conformation.

Interactions involving the C-H bonds of the methyl groups and the ring system.

These charge transfer events are fundamental to the molecule's electronic properties and reactivity nih.gov.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV) and Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its properties.

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) uba.arfaccts.de. For this compound, calculations would predict distinct ¹H and ¹³C chemical shifts for the aromatic protons, the furan proton, and the two methyl groups. These theoretical values can be correlated with experimental spectra to assign each peak accurately. Experimental ¹H NMR data shows signals at δ 7.45, 6.85, 6.72 (aromatic protons), 3.89 (methoxy protons), and 2.41 (methyl protons) vulcanchem.com.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated IR spectrum can be compared with the experimental spectrum to assign specific absorption bands to particular functional groups. For instance, experimental IR data shows characteristic peaks for C-H stretching (~2920 cm⁻¹), aromatic C=C stretching (~1605 cm⁻¹), and C-O-C stretching (~1250 cm⁻¹) vulcanchem.com. Theoretical calculations can confirm and refine these assignments.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. For a conjugated system like this compound, the absorption bands in the UV region are typically due to π→π* transitions within the aromatic system msu.edu. TD-DFT can calculate the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insight into the electronic structure of the molecule.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Due to the absence of specific scholarly articles detailing the theoretical and computational chemistry of this compound in the public domain, a detailed analysis of its global reactivity descriptors, quantum chemical characterization, dipole moments, and solvatochromic effects, as requested, cannot be provided at this time.

Analysis of Dipole Moments and Solvatochromic Effects

While general information on the chemical and physical properties of this compound is available, and computational studies have been conducted on other benzofuran derivatives, this information is not specific enough to fulfill the detailed requirements of the requested article. Writing these sections without specific data would lead to inaccuracies and would not be based on verifiable research findings for the compound .

Therefore, the requested article focusing solely on the theoretical and computational chemistry investigations of this compound cannot be generated as per the specified outline and instructions.

Biological Activity and Structure Activity Relationship Sar Investigations of 6 Methoxy 2 Methylbenzofuran Derivatives

Mechanisms of Antiproliferative and Cytotoxic Activities

The anticancer effects of 6-methoxy-2-methylbenzofuran derivatives are attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival. These mechanisms primarily involve the disruption of the cytoskeleton via tubulin polymerization inhibition and interaction with critical biochemical pathways, leading to cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition Mechanisms

A primary mechanism by which benzofuran (B130515) derivatives exert their antiproliferative effects is through the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, migration, and shape maintenance, making them a key target for cancer chemotherapy. mdpi.com

Structure-activity relationship (SAR) studies have consistently shown that the benzofuran scaffold is a promising framework for developing potent tubulin polymerization inhibitors. nih.govmdpi.com A notable example is the derivative 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan, also known as BNC105, which has demonstrated exceptional potency. nih.govmdpi.comebi.ac.uk Research indicates that these compounds often bind to the colchicine (B1669291) site on β-tubulin, disrupting the dynamic assembly and disassembly of microtubules. pharmatutor.org This interference with microtubule dynamics leads to mitotic arrest, ultimately triggering programmed cell death in rapidly dividing cancer cells. nih.govpharmatutor.org The presence of a methoxy (B1213986) group, particularly at the C-6 position of the benzofuran ring, has been identified as a critical determinant for high antiproliferative activity. semanticscholar.org

Interaction with Specific Cellular Targets and Biochemical Pathways

Beyond direct interaction with tubulin, this compound derivatives modulate various cellular targets and biochemical pathways to exert their cytotoxic effects. nih.gov The disruption of microtubule function is a significant cellular event that triggers a cascade of downstream signaling.

One of the most prominent consequences is the arrest of the cell cycle at the G2/M phase. mdpi.comnih.gov By interfering with the formation of the mitotic spindle, these compounds prevent cells from completing mitosis, which subsequently activates apoptotic pathways. mdpi.comnih.gov Studies on specific halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown that these compounds can induce cell cycle arrest and promote apoptosis. mdpi.com For instance, one such derivative was found to cause cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. mdpi.com

Selective Toxicity against Cancer Cell Lines (e.g., leukemia, cervical carcinoma, breast cancer)

A crucial aspect of cancer chemotherapy is the selective toxicity of drugs towards cancer cells while minimizing harm to normal, healthy cells. Derivatives of this compound have demonstrated promising selectivity in this regard. nih.govresearchgate.net

Laboratory studies have evaluated the cytotoxicity of these compounds against a panel of human cancer cell lines. Significant activity has been reported against leukemia (K562, MOLT-4), cervical carcinoma (HeLa), and breast cancer (MCF-7, MDA-MB-231) cell lines. nih.govresearchgate.netnih.gov For example, halogenated derivatives have shown remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values as low as 5 µM and 0.1 µM, respectively. nih.gov Importantly, these compounds often exhibit significantly lower toxicity towards normal cell lines, such as human umbilical vein endothelial cells (HUVEC), indicating a favorable selectivity index. nih.govresearchgate.net This selectivity is a critical factor for the potential development of these compounds as therapeutic agents. mdpi.com

| Compound Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Halogenated Benzofuran Derivative 1 | K562 | Leukemia | 5 | nih.gov |

| Halogenated Benzofuran Derivative 1 | HL60 | Leukemia | 0.1 | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 | Lung Cancer | <10 | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 | Liver Cancer | <10 | nih.gov |

| Benzofuran Derivative 1c | K562 | Leukemia | 1.5 ± 0.1 | nih.gov |

| Benzofuran Derivative 1c | MOLT-4 | Leukemia | 1.2 ± 0.1 | nih.gov |

| Benzofuran Derivative 1c | HeLa | Cervical Carcinoma | 1.8 ± 0.1 | nih.gov |

Enzyme Inhibition Profiling

In addition to cytotoxicity mediated by tubulin disruption, derivatives of the this compound scaffold are being investigated for their ability to inhibit specific enzymes that play crucial roles in cancer progression and immune evasion.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine (B1673888) pathway. wikipedia.orgmedchemexpress.com In the context of cancer, IDO is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. nih.gov This increased activity leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of immunosuppressive metabolites, helping tumors evade the immune system. clinicaltrialsarena.com Consequently, inhibiting IDO is a major strategy in immuno-oncology. nih.gov

Research has identified benzofuran-based structures as potential IDO inhibitors. A study on benzofuranquinones, which are analogues of a marine metabolite, demonstrated their ability to inhibit human IDO. nih.gov The most potent compounds in this series were 5-methoxy-2-methylbenzofuranquinones that featured a CH2OR group at the 3-position, exhibiting IC50 values in the micromolar range (~0.2 mM). nih.gov This finding establishes a direct link between the methoxy-methyl-benzofuran scaffold and the inhibition of this key immuno-oncology target.

Dual Tubulin-HDAC Inhibition Strategies

A modern approach in cancer drug design is the development of multi-target agents that can simultaneously modulate different pathways involved in cancer progression. One such strategy involves the dual inhibition of tubulin polymerization and histone deacetylases (HDACs). mdpi.com HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression; their overexpression in cancer can lead to the silencing of tumor suppressor genes. nih.govgoogle.com

The combination of tubulin and HDAC inhibition has been shown to have synergistic effects in treating various cancers. ebi.ac.uk The benzofuran scaffold, being a known tubulin inhibitor, has been explored as a foundation for such dual-target drugs. mdpi.com Researchers have conceptualized and synthesized molecular hybrids that link a benzofuran derivative with an HDAC inhibitor pharmacophore, such as a hydroxamic acid group. mdpi.comacs.orgnih.gov This strategy aims to create a single molecule with enhanced antitumor efficacy, potentially overcoming drug resistance and reducing toxicity. mdpi.com While specific dual inhibitors based on the precise this compound structure are still under investigation, the general benzofuranone and benzofuran scaffolds have been successfully used to create potent HDAC inhibitors and form the basis for these dual-targeting strategies. mdpi.comnih.gov

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition by Benzofuran Analogues

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). mdpi.comresearchgate.net This epigenetic modification results in the transcriptional repression or activation of genes. mdpi.com LSD1 is overexpressed in a variety of cancers, where it plays a role in cancer cell proliferation, metastasis, and invasion, often correlating with a poor prognosis. mdpi.com Consequently, the pharmacological inhibition of LSD1 has emerged as a significant strategy in cancer therapy. mdpi.comnih.gov

Due to the structural similarity between the catalytic domains of LSD1 and monoamine oxidases (MAO), early LSD1 inhibitors were often developed from known MAO inactivators. mdpi.com For instance, trans-2-phenylcyclopropylamine (2-PCPA), initially identified as a MAO inhibitor, was found to irreversibly inhibit LSD1 by forming a covalent bond with the FAD cofactor. mdpi.com This has spurred the development of numerous LSD1 inhibitors, some of which have entered clinical trials for treating conditions like small cell lung cancer and myelofibrosis. mdpi.comnih.gov While direct studies on this compound as an LSD1 inhibitor are not prominent, the broader class of benzofuran derivatives is being explored for this activity, representing a promising area for future drug development.

Alpha-Glucosidase Inhibitory Mechanisms

Alpha-glucosidase is a key enzyme in the digestive system responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. youtube.commdpi.com The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. mdpi.com This mechanism is a validated therapeutic strategy for managing type 2 diabetes. researchgate.net

A series of hydroxylated 2-phenylbenzofuran (B156813) compounds have been investigated for their inhibitory activity against α-glucosidase. nih.gov Research has shown that these compounds are significantly more active than acarbose, a commonly used reference drug. nih.gov One particular derivative demonstrated an IC₅₀ value 167 times lower than that of acarbose. nih.gov Enzymatic kinetic studies revealed that these benzofuran derivatives can act as mixed-type inhibitors of α-glucosidase, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net This dual-binding mechanism underscores the potential of the 2-phenylbenzofuran scaffold in developing potent molecules for modulating targets involved in diabetes. nih.gov

| Compound | Target Enzyme | IC₅₀ Value | Reference Compound | Relative Potency |

|---|---|---|---|---|

| 2-Phenylbenzofuran Derivative (Compound 16) | α-Glucosidase | Significantly lower than acarbose | Acarbose | 167 times more active |

BET Bromodomain Inhibition (related pyrimidoindoles)

Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that recognize acetylated lysine residues on histones. wikipedia.org This interaction is mediated by two tandem bromodomains, BD1 and BD2, which play distinct roles in gene transcription. nih.gov The inhibition of BET proteins has proven to be a valid strategy in cancer therapy, particularly in malignancies driven by the MYC oncogene. wikipedia.orgnih.gov

While BD1 and BD2 have high structural homology, developing selective inhibitors has been a key goal, as the two domains can have different biological functions. nih.gov Notably, a series of 2,3-dihydrobenzofurans have been developed as highly potent and selective inhibitors of the second bromodomain (BD2) over the first (BD1). nih.gov This selectivity is significant, as BD2 has been particularly associated with cancer. nih.gov The development of these benzofuran-based inhibitors demonstrates that the scaffold is suitable for targeting BET proteins, offering a pathway to novel therapeutics for cancer and inflammatory diseases. nih.govresearchgate.net

Antioxidant Activity and Associated Mechanisms

Benzofuran derivatives have demonstrated notable antioxidant properties through various in vitro assays. The antioxidant capacity of a series of novel benzofuran compounds was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) assays. digitellinc.com These studies revealed that dimethylated benzofurans exhibited superior antioxidant activity. digitellinc.com

In another study, newly synthesized heterocyclic compounds containing a 5-methoxy-2-methylbenzofuran (B85128) moiety were screened for their antioxidant potential using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. researchgate.net Several of the tested compounds showed promising activity, with some exhibiting inhibition percentages comparable to the standard, Vitamin C. researchgate.net The structure-activity relationship analysis suggested that the antioxidant capacity is influenced by the specific heterocyclic rings attached to the benzofuran core, which play a role in scavenging free radicals. researchgate.net

| Compound | Antioxidant Activity (% Inhibition via ABTS assay) |

|---|---|

| Compound 9 | 87% |

| Compound 11 | 84% |

| Compound 5 | 83% |

| Compound 10 | 80% |

| Vitamin C (Reference) | Not specified, used as standard |

Antimicrobial and Antifungal Activity of Benzofuran Derivatives

The benzofuran scaffold is a promising foundation for the development of new antimicrobial and antifungal agents. nih.gov Derivatives have shown a broad spectrum of activity against various pathogens. A synthetic aurone (B1235358) derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, selectively inhibited the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). ijper.orgresearchgate.net

Other studies have identified benzofuran compounds isolated from fungi, such as Penicillium crustosum, that exhibit moderate antibacterial and antifungal effects. mdpi.com For example, one compound displayed moderate activity against Salmonella typhimurium and Staphylococcus aureus, while another was effective against the fungi Penicillium italicum and Colletotrichum musae. mdpi.com Furthermore, a series of 6-(2-benzofuran) amiloride (B1667095) analogs were found to have broad-spectrum activity against pathogenic fungi, including multidrug-resistant clinical isolates. nih.gov These findings highlight the versatility of the benzofuran structure in combating microbial infections.

| Compound | Organism | MIC (μg/mL) |

|---|---|---|

| Compound 1 (from P. crustosum) | Salmonella typhimurium | 12.5 |

| Escherichia coli | 25 | |

| Staphylococcus aureus | 12.5 | |

| Compound 2 (from P. crustosum) | Staphylococcus aureus | 25 |

| Compound 6 (from P. crustosum) | Penicillium italicum | 12.5 |

| Colletotrichum musae | 12.5–25 |

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological efficacy of benzofuran derivatives is highly dependent on their substitution patterns. SAR studies have found that substitutions at the C-2 position of the benzofuran ring, such as with ester or heterocyclic groups, are often crucial for cytotoxic activity. nih.gov The nature and position of substituents on the benzene (B151609) portion of the scaffold also play a critical role in determining the compound's potency and mechanism of action.

The position of the methoxy group on the benzofuran ring has a profound impact on biological activity. A detailed SAR study on benzo[b]furan derivatives designed as inhibitors of tubulin polymerization revealed that the location of the methoxy group is a key determinant of potency. nih.gov The research indicated that a methoxy group located at the C-6 position of the benzo[b]furan ring results in the most active compounds. nih.gov

Specifically, when the methoxy group was moved from the C-6 position to C-4, C-5, or C-7, a reduction in potency was observed. nih.gov This finding was consistent across different variations of the benzofuran core structure, underscoring the strategic importance of the C-6 position for this particular biological activity. nih.gov This highlights that even subtle changes in the molecular architecture, such as the relocation of a single functional group, can significantly alter the pharmacological profile of benzofuran derivatives.

Role of Methyl Group (e.g., C-2) and Other Alkyl Substituents

The substitution pattern on the benzofuran core, particularly at the C-2 and C-3 positions, plays a pivotal role in determining the biological activity of this compound derivatives. The methyl group at the C-2 position is a common feature in many active compounds and its influence, along with other alkyl substituents, has been a subject of significant investigation.

Structure-activity relationship (SAR) studies have consistently highlighted that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity. nih.gov The nature of the substituent at this position can significantly modulate the compound's potency and selectivity towards cancer cells. nih.gov For instance, the presence of a methyl group at the C-3 position in conjunction with a methoxy group at the C-6 position in 2-(3′,4′,5′-trimethoxybenzoyl) benzo[b]furan derivatives resulted in a compound with significant tubulin polymerization inhibition and cancer cell growth inhibition at nanomolar concentrations. mdpi.com The replacement of the C-3 methyl group led to a 2–38-fold decrease in potency, underscoring the importance of this alkyl substituent. mdpi.com

Table 1: Effect of Alkyl Substitution on Anticancer Activity of Benzofuran Derivatives

| Compound | C-2 Substituent | C-3 Substituent | C-6 Substituent | Biological Activity | Reference |

|---|---|---|---|---|---|

| TR187 | 3′,4′,5′-trimethoxybenzoyl | Methyl | Methoxy | Significant tubulin polymerization inhibition and cancer cell growth inhibition at nanomolar concentrations. | mdpi.com |

| 6i | 3′,4′,5′-trimethoxybenzoyl | Hydrogen | Methoxy | 2–38-fold less potent than TR187. | mdpi.com |

| 11 | Methyl | - | - | Osteoblastogenic activity was approximately 2-fold weaker than the derivative with hydrogen at C-2. | jst.go.jp |

Effects of Halogenation and Other Electron-Withdrawing/Donating Groups

The electronic properties of substituents on the benzofuran ring are critical determinants of biological activity. Halogenation and the introduction of other electron-withdrawing or electron-donating groups can significantly alter a molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets.

Halogenation is a common strategy employed to enhance the biological activity of benzofuran derivatives. The hydrophobic and electron-donating nature of halogens can enhance the cytotoxic properties of these compounds. nih.gov For example, the presence of bromine and a methoxy group in the structure of methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate was found to influence its biological properties, exhibiting stronger pro-oxidative and proapoptotic effects compared to its chlorinated counterpart. nih.gov The position of the halogen is also important; in many cases, attaching the halogen to an alkyl or acetyl chain rather than directly to the benzofuran ring has been shown to produce pronounced cytotoxic activity. nih.gov However, it is noteworthy that in some instances, the presence of two halogen-substituted rings coupled with the lack of a methoxy substituent on the heterocyclic ring can be detrimental to activity. mdpi.com

Electron-donating groups, such as methoxy groups, generally have a positive impact on the biological activity of benzofuran derivatives. A study on the effect of methoxy substituents on the phenyl portion of the benzoyl moiety at the C-2 position of the benzofuran ring showed that the number and position of these groups influenced antiproliferative activity and selectivity. mdpi.com Specifically, the 6-methoxy substituent was found to be important for maximal activity, and its removal led to inactive compounds. mdpi.com The presence of a methoxy group at the para position of a phenyl ring has also been shown to improve biological activity to some extent. pharmatutor.org Conversely, electron-withdrawing groups can also modulate activity. For instance, the introduction of an electron-withdrawing chloro group at the 2-position, which is of a similar size to a methyl group, enhanced osteoblastogenic activity. jst.go.jp

Table 2: Influence of Halogenation and Electronic Groups on Biological Activity

| Compound | Key Structural Feature | Biological Effect | Reference |

|---|---|---|---|

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Bromine and methoxy group | Stronger pro-oxidative and proapoptotic properties. | nih.gov |

| 2-Aroyl Benzofuran Derivatives | Removal of C-6 methoxy group | Resulted in inactive compounds (IC50 > 10 μM). | mdpi.com |

| Benzofuran derivative 17 | 5-chloro substituent | Osteoblastogenic activity was approximately 1.8-fold stronger than the unsubstituted derivative. | jst.go.jp |

Impact of Peripheral Moieties and Conjugated Systems on Target Interaction

The introduction of various peripheral moieties and conjugated systems to the this compound core can significantly influence how the molecule interacts with its biological target, often leading to enhanced potency and selectivity. These peripheral groups can establish additional binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the active site of a protein or enzyme.

SAR studies have revealed that substitutions at the C-2 position with ester or heterocyclic rings are crucial for the cytotoxic activity of benzofuran derivatives. nih.govmdpi.com These modifications play a significant role in influencing the selectivity of these compounds toward cancer cells. nih.gov For example, the addition of phenol (B47542) and chlorine groups in certain benzofuran derivatives increased the number of binding interactions with the target, resulting in improved anticancer activity. nih.gov Similarly, the presence of an N-phenethyl carboxamide group was found to significantly enhance antiproliferative activity, which was further boosted by a morpholinyl substitution at the para position of the N-phenethyl ring. mdpi.com

The nature of the substituent at the C-3 position can also be critical. In a series of antibacterial and antifungal benzofuran derivatives, SAR studies revealed that hydroxyl substituents at the C-3 and C-4 positions resulted in good antibacterial activities, while a hydroxyl group at the C-2 position did not increase activity. nih.gov Furthermore, the incorporation of the benzofuran moiety into larger conjugated systems, such as those containing pyrazoline and thiazole (B1198619) rings, has been shown to be essential for their antimicrobial activity. pharmatutor.org These extended π-systems can facilitate stronger binding to the target, potentially through π-π stacking interactions.

Table 3: Effect of Peripheral Moieties on Biological Activity

| Compound Series | Peripheral Moiety/System | Impact on Target Interaction/Activity | Reference |

|---|---|---|---|

| Benzofuran derivatives | Ester or heterocyclic ring at C-2 | Crucial for cytotoxic activity and selectivity. | nih.gov |

| Benzofuran derivatives | N-phenethyl carboxamide | Significantly enhances antiproliferative activity. | mdpi.com |

| Benzofuran derivatives | Hydroxyl groups at C-3 and C-4 | Resulted in good antibacterial activities. | nih.gov |

| Benzofuran derivatives | Pyrazoline and thiazole moieties | Essential for antimicrobial activity. | pharmatutor.org |

Advanced Academic Applications and Future Research Directions

6-Methoxy-2-methylbenzofuran as a Versatile Synthetic Scaffold for Drug Discovery

The inherent biological relevance of the benzofuran (B130515) ring has established it as a "privileged structure" in medicinal chemistry. The this compound framework, in particular, acts as a foundational scaffold for the development of novel therapeutic agents, allowing for systematic structural modifications to optimize biological activity and pharmacokinetic profiles.

Rational drug design leverages the structure-activity relationships (SAR) of a chemical series to guide the synthesis of more potent and selective drug candidates. For benzofuran derivatives, SAR studies have revealed that the type and position of substituents on the core ring are critical for biological activity. For example, in the development of anticancer agents, the presence of a methoxy (B1213986) group at the C-6 position has been shown to be important for cytotoxic potency. nih.gov

One notable area of research is the development of tubulin polymerization inhibitors. The design of these compounds often involves using the benzofuran scaffold to correctly orient pharmacophoric elements, such as a 3,4,5-trimethoxyphenyl ring, to interact with the colchicine (B1669291) binding site on β-tubulin. nih.govmonash.edu Docking studies have shown that substituents like the C6–OMe group on the benzofuran ring can mimic interactions of the tropone (B1200060) ring of colchicine, enhancing binding affinity. nih.gov Research has demonstrated that derivatives such as 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan act as potent antiproliferative and tumor vascular disrupting agents. monash.edu

The table below summarizes key structure-activity relationship findings for certain benzofuran derivatives, highlighting the influence of specific substitutions on anticancer activity.

| Compound/Derivative Feature | Position | Effect on Biological Activity |

| Methoxy Group | C-6 | Often enhances antiproliferative potency. nih.gov |

| Methyl Group | C-3 | Can increase potency compared to unsubstituted analogs. nih.gov |

| Halogen Atoms | Various | Introduction of bromine can increase cytotoxicity. researchgate.net |

| 3,4,5-trimethoxyphenyl moiety | C-3 (benzoyl) | Critical for binding to the colchicine site on tubulin. nih.gov |

This table illustrates general trends observed in research on benzofuran derivatives for anticancer applications.

Combinatorial chemistry is a powerful strategy for rapidly generating large collections, or "libraries," of structurally related compounds. nih.gov While direct literature on combinatorial libraries built specifically from this compound is limited, the principles are broadly applied to the benzofuran scaffold to explore chemical space and identify novel bioactive molecules.

The "split-pool" synthesis method is a common approach where a solid-supported starting material is divided, reacted with different building blocks, and then recombined. nih.gov This cycle is repeated to create a vast number of unique compounds. For benzofuran scaffolds, this could involve reacting a core intermediate with a diverse set of reagents to modify positions C-2, C-3, or other sites on the ring system. For instance, versatile brominated benzofuran derivatives can undergo various palladium coupling or nucleophilic displacement reactions to attach a wide range of carbocyclic and heterocyclic analogs, effectively creating a derivative library. nih.gov Screening these libraries against biological targets, such as enzymes or receptors, allows for the efficient identification of "hit" compounds that can be further optimized into lead drug candidates. nih.gov

Application in Materials Science and Organic Optoelectronics

The conjugated π-system of the benzofuran core imparts unique photophysical properties to its derivatives, making them attractive candidates for applications in materials science, particularly in the field of organic optoelectronics.

Derivatives of heterocyclic compounds like benzofurans and the structurally related benzoxazoles are known to exhibit fluorescence. nih.govmdpi.com Their photoluminescent properties, including emission wavelength and quantum yield, can be tuned by chemical modification. The introduction of electron-donating groups, such as a methoxy group, or extending the conjugation of the system can significantly alter the electronic transitions and, consequently, the luminescent output.

Research on related heterocyclic systems has shown that these compounds can exhibit high photoluminescence quantum yields, in some cases up to 64% in solution. mdpi.comnih.gov The emission can range from the ultraviolet to the visible spectrum depending on the specific substitution pattern and the molecular environment (e.g., solvent polarity). mdpi.com These tunable luminescent properties are foundational for their potential use in sensors, dyes, and electronic devices.

The following table provides examples of photoluminescent properties for related benzoxazole (B165842) derivatives, which serve as a model for the potential behavior of functionalized benzofurans.

| Compound Class | Environment | Emission Maxima (nm) | Quantum Yield (%) |

| para-substituted fluorosulfate (B1228806) derivative | Acetonitrile | 375 | up to 64 |

| meta-substituted fluorosulfate derivative | Acetonitrile | 381 | Not specified |

| ortho-substituted fluorosulfate derivative | Acetonitrile | 494 | Not specified |

Data adapted from studies on 2-phenylbenzoxazole (B188899) fluorosulfate derivatives to illustrate the luminescent potential of related heterocyclic systems. mdpi.comnih.gov

Organic Light-Emitting Diodes (OLEDs) are a next-generation display and lighting technology built from thin films of organic materials. tcichemicals.combldpharm.com An OLED device typically consists of several layers, including a hole transport layer (HTL), an electron transport layer (ETL), and an emissive layer (EML) sandwiched between two electrodes.